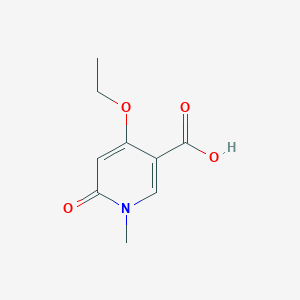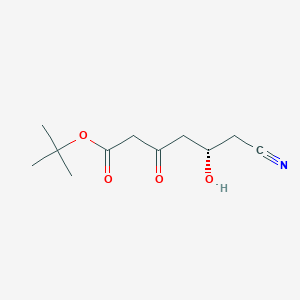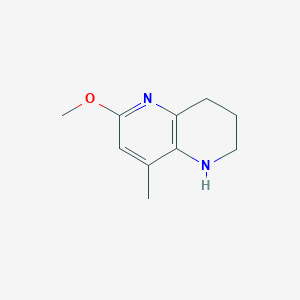
6-甲氧基-8-甲基-1,2,3,4-四氢-1,5-萘啶
描述
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound that belongs to the class of naphthyridine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
- 6-MeO-THH表现出对几种受体的结合亲和力,包括5-羟色胺5-HT₁和5-HT₂受体、多巴胺D₂受体、苯二氮卓受体和咪唑啉受体 。这些相互作用表明其在神经学和精神病学研究中的潜力。
- 1,6-萘啶核的官能化衍生物,包括6-MeO-THH,已被证明具有作为抗癌剂的潜力。特定的修饰导致不同的活性。例如:
- 研究人员探索了合成1,5-萘啶(包括6-MeO-THH)的合成路线。 这些策略涉及亲电或亲核反应、氧化、还原和交叉偶联反应 。
- 已经制备了具有三齿配体的Eu(III)配合物,例如8-羟基-1,5-萘啶-2-羧酸和6-(二苯基磷酰基)-4-羟基-2-甲基-1,5-萘啶。 这些配合物在发光应用中具有潜力 。
药物化学和生物活性
抗癌特性
合成策略
金属配合物
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities .
生化分析
Biochemical Properties
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidation and reduction reactions. For instance, it can form complexes with metal ions, which can influence its reactivity and biological activity . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which can alter the enzyme’s activity and stability.
Cellular Effects
The effects of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering the downstream effects on gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form stable complexes with metal ions can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can influence the compound’s overall effect on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can facilitate its movement across cellular membranes, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular metabolism.
属性
IUPAC Name |
6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-9(13-2)12-8-4-3-5-11-10(7)8/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBRHZCIVUOTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
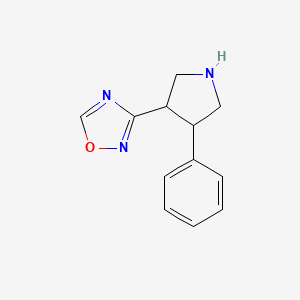

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)
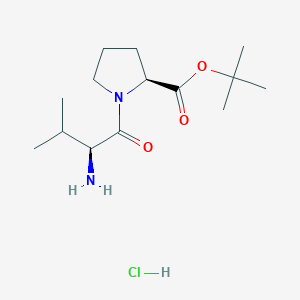

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
